molecular formula C9H16N2O B11916040 1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one CAS No. 80351-05-9

1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one

Cat. No.: B11916040
CAS No.: 80351-05-9
M. Wt: 168.24 g/mol
InChI Key: PMBAKUMWZLAPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one is an organic compound that features a unique diazetidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclohexylamine with a suitable diazotizing agent, followed by cyclization to form the diazetidinone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the diazetidinone ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted diazetidinones depending on the nucleophile used.

Scientific Research Applications

1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    1-Methylcyclohexene: A related compound with a similar cyclohexyl structure but lacking the diazetidinone ring.

    1-Methylcyclohexanol: Another related compound with a hydroxyl group instead of the diazetidinone ring.

Uniqueness: 1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one is unique due to its diazetidinone ring, which imparts distinct chemical and biological properties

Biological Activity

1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
CAS No. 80351-05-9
Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
IUPAC Name 1-(1-methylcyclohexyl)diazetidin-3-one
InChI Key PMBAKUMWZLAPOB-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes:

  • Reagents : 1-methylcyclohexylamine and a diazotizing agent.
  • Conditions : Controlled temperature and pH to ensure high yield and purity.

Industrial production may utilize continuous flow reactors and automated systems for efficiency.

Biological Activity

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . The compound's biological activity has been assessed through various assays, including cytotoxicity tests against different cancer cell lines.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of diazetidinones, including this compound, on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical carcinoma), MCF-7 (breast cancer), HCT116 (colon cancer).
  • Results : The compound showed moderate growth inhibition in MCF-7 cells with a GI50 mean value of approximately 72.7 μM. However, it exhibited limited activity against HCT116 cells (GI50 > 100 μM) .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways leading to apoptosis or necrosis in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

CompoundBiological ActivityNotes
Diazene RL-337 Cytotoxic against multiple tumor linesHigher efficacy than related diazenes
Beta-lactams Antibacterial propertiesWell-studied but structurally different

Case Study 1: Anticancer Activity

In a study focused on the anticancer potential of diazetidinones, this compound was shown to inhibit growth in MCF-7 cells significantly. The study utilized an MTT assay to measure cell viability after treatment with various concentrations of the compound over a period of 48 hours .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of diazetidinones against Cryptococcus neoformans. Compounds similar to this compound demonstrated promising results with significant inhibition rates .

Properties

CAS No.

80351-05-9

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(1-methylcyclohexyl)diazetidin-3-one

InChI

InChI=1S/C9H16N2O/c1-9(5-3-2-4-6-9)11-7-8(12)10-11/h2-7H2,1H3,(H,10,12)

InChI Key

PMBAKUMWZLAPOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)N2CC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.